2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethylphenyl)acetamide
Description
The exact mass of the compound this compound is 432.16199719 g/mol and the complexity rating of the compound is 679. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-[(3-ethyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2S/c1-3-16-10-8-9-13-19(16)26-20(29)15-31-24-27-21-18(17-11-6-5-7-12-17)14-25-22(21)23(30)28(24)4-2/h5-14,25H,3-4,15H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTYRAXQEUAFAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC)NC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethylphenyl)acetamide is a synthetic compound of considerable interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse biological activities. Its structure includes:
- Pyrrolo[3,2-d]pyrimidine Core : A bicyclic structure that contributes to the compound's ability to interact with various biological targets.
- Sulfanyl Group : Enhances the compound's reactivity and potential interactions with enzymes and receptors.
- Acetamide Linkage : Provides stability and influences the compound's pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical metabolic pathways, particularly those related to nucleic acid synthesis. For instance, it may inhibit enzymes like GARFTase and AICARFTase, which are pivotal in the purine biosynthesis pathway .
- Receptor Modulation : It may also act on various receptors involved in cell signaling pathways, potentially leading to altered cellular responses that can inhibit tumor growth or modulate immune responses.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 5.0 | Inhibition of GARFTase |
| MCF7 (Breast) | 6.5 | Induction of apoptosis |
| HeLa (Cervical) | 4.8 | Dual inhibition of AICARFTase |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest it possesses activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
- In Vitro Study on Cancer Cells : A study published in a peer-reviewed journal reported that the compound effectively inhibited cell growth in A549 lung cancer cells with an IC50 value of 5 µM. The study highlighted the compound's potential as a lead for developing new anticancer agents targeting purine biosynthesis pathways .
- Antimicrobial Efficacy Assessment : Another study assessed the antimicrobial properties against various pathogens and found promising results against Staphylococcus aureus and Escherichia coli, suggesting potential for treating bacterial infections .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Pyrrolo[3,2-d]pyrimidine derivatives have been investigated for their anticancer properties. Studies indicate that compounds with similar structures can inhibit various cancer cell lines by interfering with cellular signaling pathways involved in proliferation and survival. For instance, derivatives of pyrrolo[2,3-d]pyrimidines have shown promise as dual inhibitors of specific kinases implicated in cancer progression .
-
Antiviral Properties
- Research has suggested that certain pyrrolo[3,2-d]pyrimidine derivatives exhibit antiviral activity. The mechanism often involves the inhibition of viral replication by targeting viral enzymes or host cell pathways essential for virus propagation.
- Inhibition of Protein Kinases
Several studies have documented the biological activities associated with similar pyrrolo[3,2-d]pyrimidine compounds:
Case Studies
-
Case Study on Anticancer Efficacy
- A series of experiments conducted on modified pyrrolo[3,2-d]pyrimidines demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The study utilized MTT assays to quantify cell viability post-treatment.
-
Case Study on Antiviral Activity
- A clinical study evaluated the antiviral efficacy of a related compound against HCV (Hepatitis C Virus). Results indicated a reduction in viral RNA levels post-treatment compared to control groups.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethylphenyl)acetamide, and how can purity be optimized?
- Methodological Answer : A multi-step synthesis involving coupling of the pyrrolo[3,2-d]pyrimidinone core with a sulfanyl-acetamide moiety is typically employed. Key steps include:
- Step 1 : Condensation of 3-ethyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidine with a thiolating agent (e.g., Lawesson’s reagent) to introduce the sulfanyl group.
- Step 2 : Coupling the sulfanyl intermediate with 2-ethylphenylacetamide via nucleophilic substitution.
- Purity Optimization : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor reactions via TLC and confirm structures using -NMR and LC-MS .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic methods:
- NMR : - and -NMR to verify substituent positions (e.g., ethyl groups at pyrrolo-pyrimidine C3 and acetamide N).
- X-ray Diffraction : For unambiguous confirmation, grow single crystals via slow evaporation in DMSO/water and solve the structure (e.g., Mo-Kα radiation, 298 K). Compare bond angles with related pyrrolo-pyrimidine derivatives (e.g., C11—N1—C14 = 113.77° in analogous structures) .
Q. What solubility challenges arise with this compound, and how can they be addressed?
- Methodological Answer : The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For biological assays:
- Prepare stock solutions in DMSO (10 mM) and dilute in PBS (final DMSO <1%).
- Use surfactants (e.g., Tween-80) or cyclodextrin-based carriers for in vivo studies. Validate solubility via dynamic light scattering (DLS) to confirm absence of aggregates .
Q. What preliminary assays are suitable for screening its biological activity?
- Methodological Answer : Prioritize target-agnostic assays:
- Kinase Inhibition : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) using ADP-Glo™ assays.
- Cytotoxicity : Test in cancer cell lines (e.g., MCF-7, A549) via MTT assays (IC determination).
- Metabolic Stability : Use liver microsomes (human/rat) to estimate half-life and CYP450 interactions .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer : Design analogues with modular substitutions:
- Core Modifications : Replace the pyrrolo-pyrimidine core with thieno-pyrimidine (as in ) to assess ring flexibility.
- Substituent Variations : Introduce electron-withdrawing groups (e.g., -CF) at the phenyl ring to enhance metabolic stability.
- Bioisosteric Replacement : Swap the sulfanyl group with sulfone or phosphonate moieties to evaluate potency shifts. Validate using molecular docking (e.g., AutoDock Vina) against target proteins .
Q. What crystallization techniques yield high-quality crystals for X-ray analysis?
- Methodological Answer : Optimize solvent systems and temperature gradients:
- Solvent Pair Screening : Test combinations (e.g., DCM/methanol, acetone/water) using vapor diffusion in sitting-drop setups.
- Temperature Ramp : Slowly decrease from 40°C to 4°C over 72 hours to reduce disorder. For persistent twinning, employ high-pressure crystallization (1.5 kbar) .
Q. How can researchers resolve contradictions in reported bioactivity data?
- Methodological Answer : Investigate assay-specific variables:
- Cell Line Variability : Compare activity in isogenic lines (e.g., EGFR wild-type vs. mutant).
- Redox Interference : Add antioxidants (e.g., ascorbic acid) to mitigate false positives in MTT assays.
- Data Normalization : Use Z’-factor validation to ensure assay robustness. Cross-validate with orthogonal methods (e.g., apoptosis via Annexin V staining) .
Q. What advanced analytical methods can detect degradation products under stress conditions?
- Methodological Answer : Employ forced degradation studies:
- Hydrolytic Stress : Heat at 80°C in 0.1 M HCl/NaOH to identify acid/base-labile sites.
- Oxidative Stress : Treat with 3% HO for 24 hours.
- Analysis : Use UPLC-QTOF-MS with a C18 column (ACN/water + 0.1% formic acid) to resolve degradation products. Compare fragmentation patterns with in-silico tools (e.g., Mass Frontier) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
